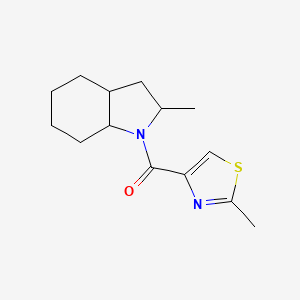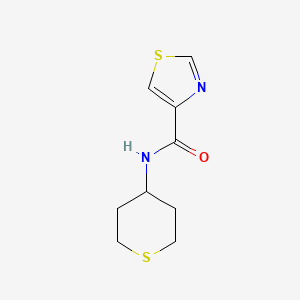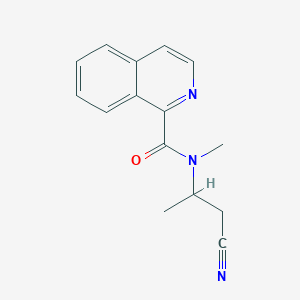
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide, also known as A-803467, is a small molecule that has been extensively studied for its potential use as a pain medication. It belongs to the class of compounds known as sodium channel blockers, which are known to be effective in reducing pain. In
作用機序
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide works by blocking sodium channels in nerve cells, which are responsible for transmitting pain signals to the brain. By blocking these channels, N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide reduces the amount of pain signals that are transmitted, resulting in a reduction in pain. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide is selective for a specific type of sodium channel known as Nav1.8, which is predominantly expressed in sensory neurons and is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its pain-reducing effects, N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has been shown to have other physiological effects. It has been shown to reduce the excitability of neurons in the brain, which may be beneficial for treating conditions such as epilepsy and anxiety. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial for treating conditions such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in lab experiments is its specificity for Nav1.8 sodium channels. This allows researchers to selectively block these channels and study their effects on pain and other physiological processes. However, one limitation of using N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide is its relatively low potency compared to other sodium channel blockers. This can make it difficult to achieve complete block of Nav1.8 channels in some experiments.
将来の方向性
There are several future directions for research on N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide. One area of interest is the development of more potent analogs of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide that can achieve more complete block of Nav1.8 channels. Another area of interest is the investigation of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide's effects on other physiological processes, such as inflammation and neuronal excitability. Finally, there is interest in exploring the potential use of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in human patients for the treatment of pain and other conditions.
合成法
The synthesis of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide involves the reaction of 2-chloro-N-methylisoquinoline-1-carboxamide with 1-cyanopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and typically requires high temperatures and extended reaction times. The resulting product is purified by column chromatography, yielding N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in high purity.
科学的研究の応用
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has been extensively studied for its potential use as a pain medication. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has also been investigated for its potential use in treating other conditions such as epilepsy, depression, and anxiety.
特性
IUPAC Name |
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(7-9-16)18(2)15(19)14-13-6-4-3-5-12(13)8-10-17-14/h3-6,8,10-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNWWUXGATMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C(=O)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
![1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)
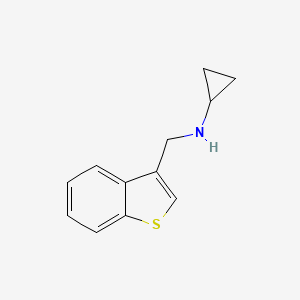
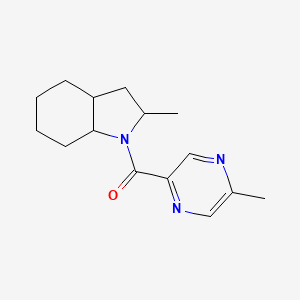
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)


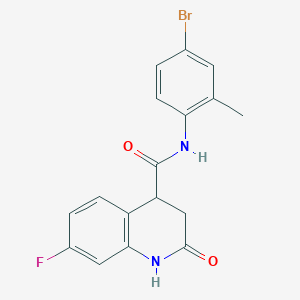
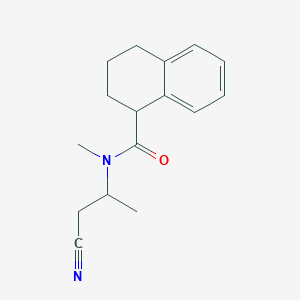
![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
